molecular formula C5H8N4O B103691 4-methyl-1H-imidazole-5-carbohydrazide CAS No. 71704-67-1

4-methyl-1H-imidazole-5-carbohydrazide

Cat. No.: B103691
CAS No.: 71704-67-1
M. Wt: 140.14 g/mol
InChI Key: WAWTVTOLBUMOFH-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazole-5-carbohydrazide is an organic compound with the molecular formula C5H8N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-imidazole-5-carbohydrazide typically involves the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with hydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-imidazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-Methyl-1H-imidazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 4-Methyl-1H-imidazole-5-carboxylic acid
  • 4-Methyl-1H-imidazole-5-carboxaldehyde
  • 1-Methyl-1H-imidazole-5-carbohydrazide

Comparison: 4-Methyl-1H-imidazole-5-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydrazide group allows it to form hydrazones, which are valuable intermediates in organic synthesis .

Biological Activity

Overview

4-Methyl-1H-imidazole-5-carbohydrazide is an organic compound with the molecular formula C5_5H8_8N4_4O. It is a derivative of imidazole known for its diverse biological activities, particularly in antimicrobial and anticancer research. The unique hydrazide functional group enhances its chemical reactivity, making it a significant compound in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with hydrazine in solvents like ethanol or methanol under reflux conditions. This process can be optimized for industrial production to maximize yield and purity, often utilizing continuous flow methods.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, it has shown potential for antimicrobial activity by disrupting bacterial cell function .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has been evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in disk diffusion assays.

Pathogen Inhibition Zone (mm) Concentration (μg/disc)
Staphylococcus aureus328
Escherichia coli278

The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent in combating infections .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast carcinoma and colon carcinoma, where it demonstrated cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Cancer Cell Line IC50 (μM)
Breast Carcinoma15
Colon Carcinoma20

These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs .

Case Studies

Several studies have highlighted the biological activities of imidazole derivatives, including this compound:

  • Study on Antimicrobial Resistance : A study focused on synthesizing novel imidazole derivatives, including carbohydrazides, reported that certain derivatives inhibited the growth of resistant H. pylori strains, showcasing the potential of these compounds against antibiotic-resistant bacteria .
  • Cytotoxicity Evaluation : In vitro tests revealed that derivatives similar to this compound exhibited substantial cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to specific protein targets involved in disease pathways could explain its observed biological activities. These studies help elucidate the molecular interactions at play and guide further drug development efforts .

Properties

IUPAC Name

5-methyl-1H-imidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-4(5(10)9-6)8-2-7-3/h2H,6H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWTVTOLBUMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513793
Record name 5-Methyl-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71704-67-1
Record name 5-Methyl-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a hot solution of 154 g of 5-methyl-1H-imidazole-4-carboxylic acid, ethyl ester in 2 liters of absolute ethanol was added dropwise, but rapidly, 100 g of hydrazine hydrate. The solution was stirred at reflux temperature for 3 hours, then 150 ml of hydrazine hydrate was added and the solution was refluxed for 3 days. The mixture was partially evaporated, the solid collected, washed twice with absolute ethanol, then ether and dried, giving 121.3 g of 5-methyl-1H-imidazole-4-carboxylic acid hydrazide.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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